Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting ER stress , apoptosis , and the NF-kB inflammatory pathway . This interaction results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . It has been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests a potential for the development of this compound as a neuroprotective and anti-neuroinflammatory agent .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been found to be facilitated under microwave conditions , suggesting that the reaction environment can significantly impact the formation and stability of the compound . Additionally, the presence of electron-withdrawing groups facilitates the opening of the ring, indicating that the electronic environment can also influence the compound’s action .
Biological Activity
Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides an overview of its biological activity, synthesis methods, and potential therapeutic applications based on the latest research findings.
Structural Characteristics
The compound features a triazole-pyrimidine core structure with significant functional groups that may enhance its reactivity and biological interactions. The presence of the benzyl and hydroxyphenyl substituents plays a crucial role in its pharmacological properties.
Molecular Formula
- Molecular Weight : 420.5 g/mol
-
Chemical Structure : The compound can be represented as follows:
C18H18N4O3
Anticancer Properties
Recent studies have indicated that compounds with similar triazolo-pyrimidine structures exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for these compounds typically range from 45 to 97 nM .
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | MCF-7 | 45–97 |
Similar Derivative A | HCT-116 | 6–99 |
Similar Derivative B | HepG-2 | 48–90 |
Antimicrobial Activity
Compounds within this class have also demonstrated antimicrobial properties. For example, studies have shown that derivatives exhibit activity against various bacterial strains and fungi. The mechanism of action is believed to involve interference with nucleic acid synthesis or disruption of cell membrane integrity.
The biological activities of benzyl derivatives are often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways. For instance, docking studies have suggested that these compounds may bind effectively to target proteins associated with cancer progression.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : Utilizing hydrazine in a refluxing solvent to form the triazole moiety.
- Pyrimidine Construction : Cyclization reactions involving appropriate carbonyl precursors.
- Functionalization : Introduction of the benzyl and hydroxy groups through electrophilic aromatic substitution reactions.
Study on Anticancer Activity
In a recent study published in RSC Advances, researchers synthesized several derivatives of triazolo-pyrimidines and evaluated their anticancer properties against MCF-7 and HCT-116 cell lines. The study highlighted that the introduction of specific substituents significantly enhanced the cytotoxicity of the compounds compared to standard chemotherapy agents .
Antimicrobial Efficacy Evaluation
Another study focused on evaluating the antimicrobial activity of similar triazole-pyrimidine derivatives against common pathogens. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .
Properties
IUPAC Name |
benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13-17(19(26)27-11-14-5-3-2-4-6-14)18(15-7-9-16(25)10-8-15)24-20(23-13)21-12-22-24/h2-10,12,18,25H,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQFMHDIRDBTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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